2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 216.62 g/mol. This compound features a chloro group, a fluoro group, and two methoxy groups attached to a benzoic acid backbone, contributing to its unique chemical properties and potential applications in various scientific fields. The compound is classified under benzoic acids and is recognized for its synthetic utility in organic chemistry.
The compound is cataloged under the CAS number 2586126-90-9 and is available from various chemical suppliers. It is classified as a halogenated aromatic compound due to the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its reactivity and physical properties. The presence of methoxy groups enhances its solubility in organic solvents, making it suitable for various applications in pharmaceuticals and agrochemicals .
The synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid typically involves several key steps:
Industrial production may involve optimizing these synthetic routes for large-scale applications, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and purity while ensuring stringent quality control measures.
The molecular structure of 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid features:
The structural formula can be represented as follows:
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:
Common reagents used for these reactions include potassium permanganate for oxidation and strong nucleophiles such as amines for substitution reactions .
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid has potential applications in:
While specific applications are still being explored, its unique properties make it a candidate for further research in both pharmaceutical and agricultural sciences .
Regioselective halogenation is a critical foundational step in the synthesis of 2-chloro-6-fluoro-3-(methoxymethoxy)benzoic acid, enabling precise installation of halogen atoms at specific positions on the aromatic ring. The ortho-directing effect of the carboxylic acid group plays a pivotal role in achieving the desired regiochemistry. Electrophilic halogenation typically employs chlorinating agents (e.g., sulfuryl chloride or chlorine gas) and fluorinating agents (e.g., Selectfluor® or N-fluorobenzenesulfonimide) under carefully controlled conditions [3] [8]. Temperature control (-10°C to 25°C) and solvent selection (polar aprotic solvents like DMF or dichloromethane) significantly influence halogenation kinetics and positional selectivity [6].
Metal-halogen exchange methodologies offer complementary approaches for halogen installation. Directed ortho-metalation (DoM) strategies utilize n-BuLi at low temperatures (-78°C) to generate aryl lithium intermediates at positions ortho to directing groups, followed by quenching with halogen sources (Cl⁺ or F⁺ donors) to achieve the 2,6-disubstitution pattern characteristic of this target molecule [6]. Transition metal-catalyzed halogenation, particularly using palladium or copper catalysts with N-halo succinimide reagents, provides enhanced functional group tolerance—crucial when complex substituents like the acid-sensitive methoxymethoxy (MOM) group are present in later synthetic stages [5] [10].
Table 1: Comparative Analysis of Halogenation Methods for Benzoic Acid Derivatives
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
Electrophilic Aromatic Substitution | Cl₂/SO₂Cl₂, Selectfluor®/DMF/25°C | Moderate | 45-65% | Simplicity, scalability |
Directed ortho-Metalation | n-BuLi/THF/-78°C → Cl₂ or NFSI | High | 70-85% | Precise positional control |
Transition Metal Catalysis | Pd(OAc)₂/NCS/DCE/80°C or CuI/NBS/MeCN | High | 75-92% | Functional group tolerance |
The acid-labile methoxymethoxy (MOM) protecting group serves as a crucial masking strategy for phenolic hydroxyl groups during the synthesis of 2-chloro-6-fluoro-3-(methoxymethoxy)benzoic acid. Installation typically occurs early in synthetic sequences via Williamson ether synthesis, reacting sodium or potassium phenoxides with chloromethyl methyl ether (MOMCl) in aprotic solvents (tetrahydrofuran or DMF) under inert atmosphere [2] [6]. This reaction proceeds efficiently (≥90% yield) at 0-25°C, with catalytic potassium iodide often employed to accelerate the substitution [6] [7]. The MOM group demonstrates remarkable stability toward subsequent transformations including halogenation, metal-catalyzed cross-couplings, and carboxylation reactions—making it ideal for multistep syntheses of ortho-substituted benzoic acids [4] [9].
Deprotection requires controlled acidic conditions to avoid decomposition of the acid-sensitive MOM group or hydrolysis of other labile functionalities. Hydrochloric acid (1-3M in dioxane/water mixtures) at 25-50°C effectively cleaves the MOM ether without affecting the carboxylic acid group [6]. Lewis acids like boron tribromide (BBr₃) in dichloromethane (-78°C to 0°C) offer superior selectivity for MOM removal in molecules containing base-sensitive groups, though strict temperature control is essential to prevent demethylation or decarboxylation side reactions [2] [9]. The SMILES notation (COCOC1=CC=C(F)C(B(O)O)=C1Cl) for 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid illustrates the structural preservation achievable through optimized MOM protection strategies in complex benzoic acid precursors [7].
Table 2: MOM Protection/Deprotection Efficiency Under Various Conditions
Stage | Reaction Conditions | Time (h) | Temperature (°C) | Yield (%) | Compatibility Notes |
---|---|---|---|---|---|
Protection | MOMCl, iPr₂NEt, DMF | 2-4 | 0 → 25 | 90-95 | Compatible with halogens |
Protection | MOMCl, K₂CO₃, KI, acetone | 6-8 | Reflux | 85-90 | Avoid with acid-sensitive groups |
Deprotection | 2M HCl, dioxane/H₂O (4:1) | 1-2 | 50 | 88-93 | Carboxylic acid stable |
Deprotection | BBr₃ (1.0M), CH₂Cl₂ | 0.5 | -78 → 0 | 90-95 | Base-sensitive groups tolerated |
Carboxylic acid group preservation during multistep syntheses presents significant challenges due to its reactivity and propensity for decarboxylation under harsh conditions. Palladium-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura and Stille couplings—utilize protected benzoic acid derivatives to prevent catalyst poisoning or undesired side reactions [5] [6]. The boronic ester derivative of 2-chloro-6-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 1451392-26-9) serves as a key synthetic intermediate, enabling carbon-carbon bond formation while preserving the carboxylic acid functionality through its masked form [7]. Polymer-supported carbodiimide reagents (PS-CDI) facilitate efficient amide bond formation with amine partners without racemization, providing yields >85% in the synthesis of advanced intermediates for pharmaceutical applications [6] [10].
Microwave-assisted synthesis significantly enhances reaction efficiency in carboxyl group transformations. Pd₂(dba)₃/Xantphos catalytic systems in dioxane under microwave irradiation (120°C, 30 minutes) achieve near-quantitative conversion in amination reactions of brominated benzoic acid precursors—a critical step toward producing derivatives like those disclosed in antifungal patents [5] [6]. Carboxyl group stabilization via in situ silylation with N,O-bis(trimethylsilyl)acetamide (BSA) permits harsh transformations (e.g., ortho-lithiation) that would otherwise destroy the acidic proton or cause decarboxylation. This strategy enables the synthesis of highly functionalized benzoic acids with preservation of stereochemical integrity [6] [10].
Table 3: Catalyst Systems for Carboxylic Acid Group Manipulation
Transformation | Catalyst System | Reaction Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 80°C, 12 h | 75-85 | MOM, F, Cl |
Amidation (PS-CDI) | Polymer-supported CDI, DIPEA, DMF | 25°C, 2-4 h | 85-95 | Broad (MOM stable) |
Microwave Amination | Pd₂(dba)₃/Xantphos, NaOPh, dioxane | μW 120°C, 0.5 h | 90-98 | Acid-sensitive groups protected |
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